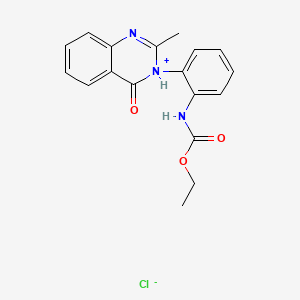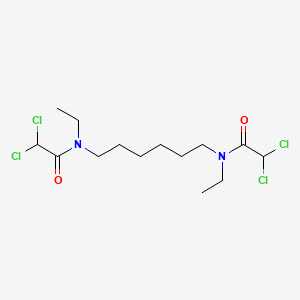
N,N'-Bis(dichloroacetyl)-N,N'-diethyl-1,6-hexanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide is a synthetic organic compound with the molecular formula C14H24Cl4N2O2. It is characterized by the presence of multiple chloro groups and an acetamide functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide typically involves the reaction of 2,2-dichloroacetyl chloride with N-ethylhexylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to meet stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide group yields corresponding carboxylic acids and amines, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and other biomolecules, affecting their function and stability. The exact pathways and targets depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-dichloro-N-[6-[(2,2-dichloroacetyl)amino]hexyl]acetamide
- 2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-methylamino]hexyl]-N-methylacetamide
Uniqueness
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide is unique due to its specific combination of chloro groups and acetamide functionality. This combination imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
3613-89-6 |
|---|---|
Molekularformel |
C14H24Cl4N2O2 |
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide |
InChI |
InChI=1S/C14H24Cl4N2O2/c1-3-19(13(21)11(15)16)9-7-5-6-8-10-20(4-2)14(22)12(17)18/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
IFMHJVAKBSKZFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCCCCN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)


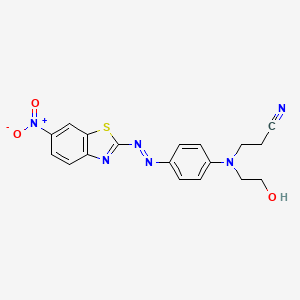
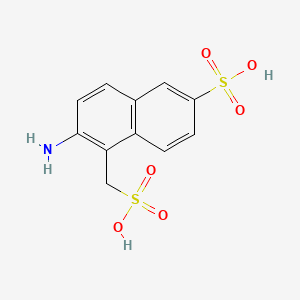

![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)
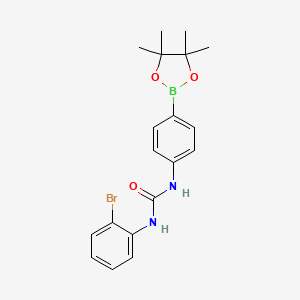
![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)
